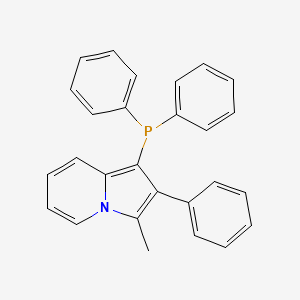

1-(Diphenylphosphanyl)-3-methyl-2-phenylindolizine

Description

1-(Diphenylphosphanyl)-3-methyl-2-phenylindolizine is an indolizine derivative featuring a diphenylphosphanyl group at the 1-position, a methyl group at the 3-position, and a phenyl group at the 2-position of the indolizine core. Indolizines are heterocyclic compounds with a bicyclic structure (8π-electron system) comprising fused pyrrole and pyridine rings. The introduction of the diphenylphosphanyl group distinguishes this compound from simpler indolizine derivatives, as phosphine-containing ligands are critical in coordination chemistry and catalysis due to their electron-donating properties and metal-binding capabilities .

Properties

CAS No. |

138142-23-1 |

|---|---|

Molecular Formula |

C27H22NP |

Molecular Weight |

391.4 g/mol |

IUPAC Name |

(3-methyl-2-phenylindolizin-1-yl)-diphenylphosphane |

InChI |

InChI=1S/C27H22NP/c1-21-26(22-13-5-2-6-14-22)27(25-19-11-12-20-28(21)25)29(23-15-7-3-8-16-23)24-17-9-4-10-18-24/h2-20H,1H3 |

InChI Key |

WQYQPKAZFKFDDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C2N1C=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diphenylphosphino)-3-methyl-2-phenylindolizine typically involves the following steps:

Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an alkyne. For example, 2-alkynylpyridine can undergo cyclization in the presence of a suitable catalyst to form the indolizine ring system.

Introduction of the Phosphine Group: The diphenylphosphino group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a halogenated indolizine derivative with diphenylphosphine in the presence of a base.

Industrial Production Methods

While specific industrial production methods for 1-(Diphenylphosphino)-3-methyl-2-phenylindolizine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylphosphino)-3-methyl-2-phenylindolizine can undergo various chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Substitution: The compound can participate in substitution reactions, where the phosphine group can be replaced by other nucleophiles.

Coordination: The diphenylphosphino group can coordinate with transition metals to form metal complexes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Coordination: Transition metals like palladium, platinum, and nickel are commonly used.

Major Products

Phosphine Oxides: Formed through oxidation reactions.

Substituted Indolizines: Formed through substitution reactions.

Metal Complexes: Formed through coordination reactions with transition metals.

Scientific Research Applications

1-(Diphenylphosphino)-3-methyl-2-phenylindolizine has several scientific research applications:

Chemistry: Used as a ligand in the synthesis of transition metal complexes, which are valuable in catalysis and materials science.

Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.

Industry: Used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(Diphenylphosphino)-3-methyl-2-phenylindolizine primarily involves its ability to act as a ligand and form complexes with transition metals. The diphenylphosphino group can donate electron density to the metal center, stabilizing the complex and facilitating various catalytic processes. The indolizine ring system can also participate in π-π interactions, further influencing the reactivity and stability of the complexes.

Comparison with Similar Compounds

Research Findings and Limitations

- Structural Data : X-ray crystallography (using tools like SHELXL or SIR97) could clarify bond lengths and angles, but such data are absent in the provided evidence .

- Conclusions are drawn from structural analogies and substituent chemistry.

- Stability : Phosphine-containing compounds are often air-sensitive, whereas alkylated indolizines (e.g., 3-ethyl-2-phenylindolizine) may exhibit greater stability .

Biological Activity

1-(Diphenylphosphanyl)-3-methyl-2-phenylindolizine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a unique indolizine structure combined with a diphenylphosphanyl group. Its molecular formula is with a molecular weight of approximately 299.4 g/mol. The presence of the phosphanyl group suggests potential interactions with biological macromolecules, influencing various biochemical pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:

- Apoptosis Induction : The compound triggers programmed cell death in cancer cells.

- Cell Cycle Arrest : It causes cell cycle arrest at specific phases, preventing further cell division.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 12.5 | Apoptosis induction |

| MCF-7 (Breast) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 10.0 | Inhibition of proliferation |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest that it possesses notable antibacterial and antifungal activities, making it a candidate for further development in treating infectious diseases.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The phosphanyl group may interact with enzymes involved in cell signaling pathways, leading to altered cellular responses.

- Receptor Modulation : The compound may bind to receptors on the surface of cells, influencing processes such as apoptosis and proliferation.

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

- Study on Cancer Cell Lines : A study published in the Journal of Organic Chemistry demonstrated that treatment with this compound resulted in a significant reduction in cell viability across multiple cancer cell lines, supporting its potential as an anticancer agent .

- Antimicrobial Efficacy : Another investigation highlighted the compound's ability to inhibit the growth of resistant strains of bacteria, suggesting its utility in addressing antibiotic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.